molecular formula CH4BCl3O B3189891 BORON TRICHLORIDE, METHANOL REAGENT 10 CAS No. 36254-91-8

BORON TRICHLORIDE, METHANOL REAGENT 10

Cat. No.: B3189891
CAS No.: 36254-91-8
M. Wt: 149.2 g/mol
InChI Key: JLTXBOQYSUXGRQ-UHFFFAOYSA-N
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Description

Boron trichloride, methanol reagent 10: is a chemical compound used primarily as a derivatization reagent in gas chromatography (GC) for the esterification of fatty acids. This compound is a solution of boron trichloride in methanol, typically at a concentration of 10%. It is known for its powerful acidic catalytic properties, making it an essential reagent in various chemical analyses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron trichloride, methanol reagent 10 is prepared by dissolving boron trichloride (BCl3) in methanol (CH3OH). The reaction is typically carried out under controlled conditions to ensure the proper concentration and stability of the solution. The general reaction can be represented as: [ \text{BCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{BCl}_3\text{(CH}_3\text{OH)} ]

Industrial Production Methods: Industrial production of boron trichloride involves the direct chlorination of boron oxide (B2O3) and carbon at high temperatures (around 501°C). The reaction is as follows: [ \text{B}_2\text{O}_3 + 3\text{C} + 3\text{Cl}_2 \rightarrow 2\text{BCl}_3 + 3\text{CO} ] This method ensures a high yield of boron trichloride, which is then dissolved in methanol to produce the reagent .

Chemical Reactions Analysis

Types of Reactions: Boron trichloride, methanol reagent 10 undergoes several types of chemical reactions, including:

    Esterification: It acts as a catalyst for the esterification of fatty acids, converting them into their corresponding methyl esters.

    Hydrolysis: In the presence of water, boron trichloride hydrolyzes to form boric acid and hydrochloric acid. [ \text{BCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{B(OH)}_3 + 3\text{HCl} ]

Common Reagents and Conditions:

    Esterification: Methanol is used as the solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

    Hydrolysis: Water is the reagent, and the reaction occurs readily at room temperature.

Major Products:

Scientific Research Applications

Boron trichloride, methanol reagent 10 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of boron trichloride, methanol reagent 10 is its role as an acidic catalyst. Boron trichloride acts as a Lewis acid, accepting electron pairs from the methanol molecule. This interaction facilitates the esterification process by stabilizing the transition state and lowering the activation energy required for the reaction. The molecular targets and pathways involved include the formation of borate esters and the subsequent conversion of fatty acids to their methyl esters .

Comparison with Similar Compounds

    Boron trifluoride (BF3): Another Lewis acid used for esterification and transesterification reactions.

    Boron tribromide (BBr3): Similar to boron trichloride but with bromine atoms instead of chlorine.

    Aluminium trichloride (AlCl3): A Lewis acid used in various organic synthesis reactions.

Uniqueness: Boron trichloride, methanol reagent 10 is unique due to its specific application in the derivatization of fatty acids for GC analysis. Its combination of boron trichloride and methanol provides a powerful acidic catalyst that is highly effective in esterification reactions, making it a preferred choice for researchers and industry professionals .

Properties

IUPAC Name

methanol;trichloroborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTXBOQYSUXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(Cl)(Cl)Cl.CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36254-91-8
Record name Boron Trichloride - Methanol Reagent (5-10%) [for Esterification] (1ml*10)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BORON TRICHLORIDE, METHANOL REAGENT 10
Reactant of Route 2
BORON TRICHLORIDE, METHANOL REAGENT 10
Reactant of Route 3
BORON TRICHLORIDE, METHANOL REAGENT 10
Reactant of Route 4
BORON TRICHLORIDE, METHANOL REAGENT 10
Reactant of Route 5
BORON TRICHLORIDE, METHANOL REAGENT 10
Reactant of Route 6
BORON TRICHLORIDE, METHANOL REAGENT 10

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